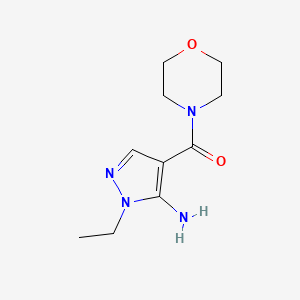
1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine is not fully understood. However, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. By inhibiting the activity of these kinases, 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine could potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, which could potentially prevent the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine in lab experiments is its potential as a kinase inhibitor, which makes it a promising candidate for the treatment of cancer and other diseases. Additionally, its anti-inflammatory properties could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. However, one limitation of using 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine in lab experiments is its limited solubility in water, which could make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine. One potential direction is the further investigation of its potential as a kinase inhibitor for the treatment of cancer and other diseases. Another potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research could be conducted to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Finally, more studies could be conducted to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine is a pyrazole-based compound that has been synthesized using different methods. It has been studied for its potential as a kinase inhibitor, anti-inflammatory agent, and fluorescent probe for the detection of metal ions in biological systems. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain kinases. It has various biochemical and physiological effects, including its potential as a promising candidate for the treatment of cancer and other diseases. However, it also has limitations, such as its limited solubility in water. There are several future directions for the study of this compound, including further investigation of its potential as a kinase inhibitor, development of more efficient synthesis methods, and exploration of its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine has been achieved using different methods. One of the most commonly used methods is the reaction of 1-ethyl-1H-pyrazol-5-amine with morpholine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions. The product is obtained in good yields after purification by column chromatography.
Applications De Recherche Scientifique
1-Ethyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine has been used in various scientific research applications. It has been studied for its potential as a kinase inhibitor, which makes it a promising candidate for the treatment of cancer and other diseases. It has also been studied for its anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
(5-amino-1-ethylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-14-9(11)8(7-12-14)10(15)13-3-5-16-6-4-13/h7H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTKLAJVMVMATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-(morpholine-4-carbonyl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

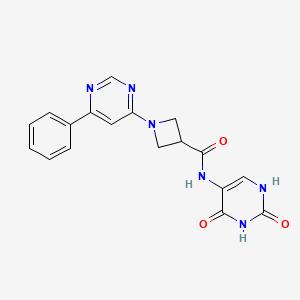

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2675686.png)
![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)
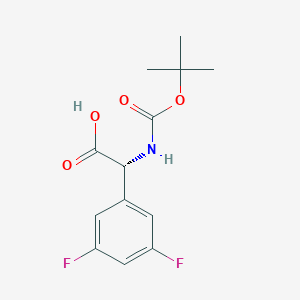
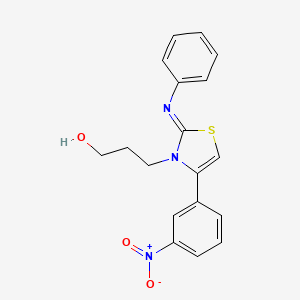
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)
![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)
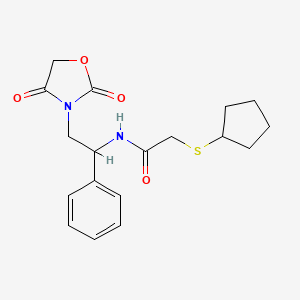
![2-[N-(4-fluorophenyl)-C-phenylcarbonimidoyl]indene-1,3-dione](/img/structure/B2675699.png)
![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)